![molecular formula C22H14O4 B14714018 [2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl- CAS No. 22693-07-8](/img/structure/B14714018.png)
[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- is a complex organic compound with a molecular formula of C22H18O4 It is a derivative of binaphthalene, characterized by the presence of four ketone groups and two methyl groups attached to the naphthalene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- typically involves multi-step organic reactions. One common method includes the oxidative coupling of 3,3’-dimethyl-1,1’-binaphthyl using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the tetrone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process.
化学反応の分析
Types of Reactions
[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in redox reactions, interact with enzymes, and modulate biological pathways. For instance, its potential anticancer activity may be attributed to its ability to induce oxidative stress and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1,1’-Binaphthalene, 3,3’-dimethyl-: A closely related compound with similar structural features but lacking the tetrone groups.
2,2’-Binaphthalene: Another related compound with a different substitution pattern on the naphthalene rings.
Uniqueness
The presence of four ketone groups and two methyl groups in [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-dimethyl- distinguishes it from other binaphthalene derivatives
特性
CAS番号 |
22693-07-8 |
|---|---|
分子式 |
C22H14O4 |
分子量 |
342.3 g/mol |
IUPAC名 |
2-methyl-3-(3-methyl-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O4/c1-11-17(21(25)15-9-5-3-7-13(15)19(11)23)18-12(2)20(24)14-8-4-6-10-16(14)22(18)26/h3-10H,1-2H3 |
InChIキー |
RFRKMASEXOLDTH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C3=C(C(=O)C4=CC=CC=C4C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


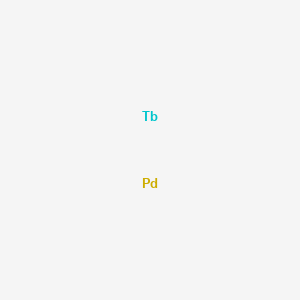

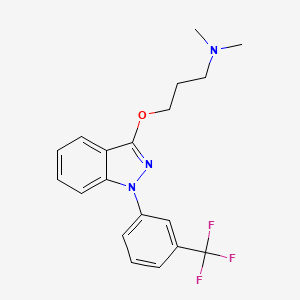
![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)

![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)
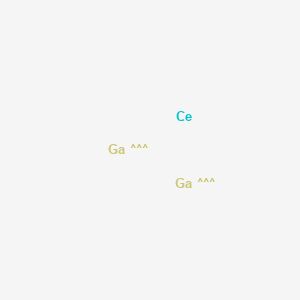
![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14713977.png)
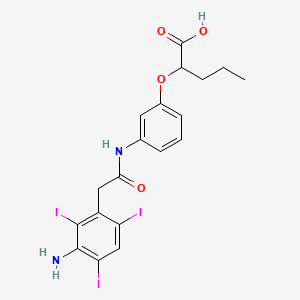
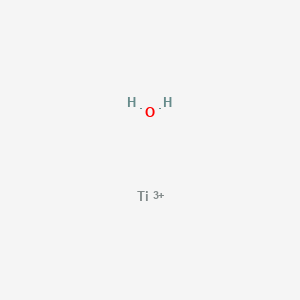
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)

